molecular formula C5H11ClN4O2S B6200512 rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans CAS No. 2679950-11-7

rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans

Cat. No. B6200512
CAS RN: 2679950-11-7
M. Wt: 226.7
InChI Key:
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Description

Rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans (rac-AMSPHCl) is a novel small molecule that has been studied for its potential use in various biomedical applications. Rac-AMSPHCl is a member of the azido-methanesulfonyl-pyrrolidine family, a group of molecules that are known for their ability to form covalent bonds with proteins and other molecules. Rac-AMSPHCl has been studied for its potential use in drug delivery, imaging, and other biomedical applications.

Mechanism of Action

Rac-AMSPHCl is a small molecule that can form covalent bonds with proteins and other molecules. It is believed that the azide group of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans can react with the sulfhydryl groups of proteins and other molecules to form covalent bonds. Once the covalent bond is formed, the molecule can interact with the protein or other molecule to alter its function.
Biochemical and Physiological Effects
Rac-AMSPHCl has been studied for its potential use in various biomedical applications. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of gene expression, and the modulation of cell signaling pathways. Rac-AMSPHCl has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Rac-AMSPHCl is a useful tool for laboratory experiments due to its ability to form covalent bonds with proteins and other molecules. It is also relatively easy to synthesize and relatively stable in solution. However, rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans is not as stable as other small molecules and can be difficult to purify. Additionally, rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans is a relatively expensive compound, which can limit its use in some laboratory experiments.

Future Directions

The potential applications of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans are far-reaching and the molecule is being studied for its potential use in many areas, including drug delivery, imaging, and other biomedical applications. Additionally, rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans may be useful for studying the effects of drugs on gene expression, protein folding, and cell metabolism. Further research is needed to fully understand the potential of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans and to develop new and improved applications.

Synthesis Methods

Rac-AMSPHCl can be synthesized from commercially available starting materials. The synthesis involves the reaction of 4-methanesulfonylpyrrolidine with 3-azidopropionic acid in the presence of anhydrous hydrogen chloride. The reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of 0-5°C. The reaction is complete after 3-4 hours and the product is isolated by filtration.

Scientific Research Applications

Rac-AMSPHCl has been studied for its potential use in various scientific research applications. It has been used as a tool to study protein-protein interactions, to study the effect of drugs on protein-protein interactions, and to study the effects of drugs on cell signaling pathways. Rac-AMSPHCl has also been used to study the effects of drugs on gene expression, to study the effect of drugs on protein folding, and to study the effects of drugs on cell metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methanesulfonylpyrrolidine", "sodium azide", "hydrochloric acid", "sodium hydroxide", "acetonitrile", "water" ], "Reaction": [ "Step 1: Conversion of 3-methanesulfonylpyrrolidine to 3-azido-4-methanesulfonylpyrrolidine", "a. Dissolve 3-methanesulfonylpyrrolidine in acetonitrile", "b. Add sodium azide to the solution and stir at room temperature for 24 hours", "c. Filter the reaction mixture and wash the solid with water", "d. Dry the solid under vacuum to obtain 3-azido-4-methanesulfonylpyrrolidine", "Step 2: Conversion of 3-azido-4-methanesulfonylpyrrolidine to rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans", "a. Dissolve 3-azido-4-methanesulfonylpyrrolidine in water", "b. Add hydrochloric acid to the solution and stir at room temperature for 2 hours", "c. Adjust the pH of the solution to 9-10 using sodium hydroxide", "d. Extract the solution with acetonitrile", "e. Dry the organic layer over sodium sulfate and concentrate under reduced pressure", "f. Purify the crude product by column chromatography to obtain rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride, trans" ] }

CAS RN

2679950-11-7

Molecular Formula

C5H11ClN4O2S

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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